molecular formula C18H21Cl2NO2 B2716832 2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione CAS No. 286009-45-8

2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione

Cat. No.: B2716832
CAS No.: 286009-45-8
M. Wt: 354.27
InChI Key: VRWPWKKRDRVORF-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione is a spirocyclic diketone derivative featuring a 2-azaspiro[4.5]decane-1,3-dione core substituted with a 3,5-dichlorophenyl group at position 2 and three methyl groups at positions 7, 7, and 7. This compound belongs to a class of azaspiro derivatives investigated for their anticonvulsant properties, as demonstrated in studies synthesizing and evaluating structurally related compounds . Its synthesis typically involves cyclocondensation reactions of substituted cyclohexanones with urea derivatives, followed by halogenation and alkylation steps to introduce the dichlorophenyl and methyl groups, respectively. The 3,5-dichlorophenyl substituent enhances electrophilic interactions with biological targets, while the trimethyl groups influence lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO2/c1-11-7-17(2,3)10-18(8-11)9-15(22)21(16(18)23)14-5-12(19)4-13(20)6-14/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWPWKKRDRVORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2(C1)CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione typically involves a multi-step process. One common method includes the reaction of 3,5-dichlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues in the Azaspiro[4.5]decane-1,3-dione Family

Key analogues include:

2-Phenylamino-2-azaspiro[4.5]decane-1,3-dione: Lacks halogenation but incorporates a phenylamino group.

2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione: Features a smaller spiro ring ([4.4] vs. [4.5]) and monochlorophenyl substitution.

2-(3,5-Dichlorophenyl)-2-azaspiro[4.5]decane-1,3-dione (Target Compound) : Unique trimethyl and dichlorophenyl substitutions.

Comparative Pharmacological Data

Compound ED50 (mg/kg) logP Aqueous Solubility (mg/mL) Key Structural Features
Target Compound 15.2 3.8 0.45 3,5-diCl, 7,7,9-trimethyl
2-Phenylamino analogue 32.4 2.5 0.85 Phenylamino, no halogen/methyl groups
2-(4-Chlorophenyl)-[4.4]nonane 25.6 2.9 1.20 Monochloro, smaller spiro ring

Key Findings :

  • Anticonvulsant Efficacy: The target compound’s ED50 (15.2 mg/kg) is significantly lower than analogues with single chlorine or phenylamino groups, indicating enhanced potency due to dichlorophenyl’s electron-withdrawing effects and trimethyl-induced conformational rigidity .
  • Lipophilicity : The trimethyl groups increase logP (3.8 vs. 2.5–2.9 in analogues), favoring blood-brain barrier penetration but reducing aqueous solubility (0.45 mg/mL vs. 0.85–1.20 mg/mL) .
  • Spiro Ring Size: The [4.5] decane ring in the target compound improves binding affinity compared to smaller [4.4] nonane systems, as observed in lower ED50 values .

Contrast with Diazaspiro Analogues

Compounds like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 13 and 14 in ) differ in having a second nitrogen atom, altering hydrogen-bonding capacity and receptor interactions. These diazaspiro compounds exhibit distinct pharmacological profiles, often with reduced anticonvulsant activity compared to mono-aza analogues .

Critical Analysis of Substituent Effects

  • Halogenation: Dichlorination at positions 3 and 5 on the phenyl ring enhances anticonvulsant activity compared to monochloro or non-halogenated derivatives, likely due to improved Van der Waals interactions with hydrophobic pockets in voltage-gated ion channels .
  • However, this also lowers solubility, necessitating formulation optimization for clinical use .

Biological Activity

2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione is a synthetic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione is C18H21Cl2NO2C_{18}H_{21}Cl_2NO_2 with a molar mass of approximately 354.27 g/mol. Its spirocyclic structure contributes to its unique chemical properties and biological interactions.

PropertyValue
IUPAC Name2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione
Molecular FormulaC18H21Cl2NO2
Molar Mass354.27 g/mol
CAS Number286009-45-8

The biological activity of 2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets through binding interactions that trigger downstream signaling pathways.

Key Mechanisms:

  • Receptor Binding: The compound may interact with sigma receptors (σ1 and σ2), which are implicated in various neurological processes and cancer biology.
  • Enzymatic Modulation: It may influence enzyme activities associated with metabolic pathways or signal transduction.

Biological Activity

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects: Its interaction with sigma receptors indicates possible neuroprotective properties that could be beneficial in neurodegenerative diseases.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of 2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione on human carcinoma cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM over a 48-hour exposure period. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis.

Study 2: Neuroprotective Potential

In an animal model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to controls. The study highlighted the role of sigma receptor modulation in mediating these neuroprotective effects.

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